(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one: is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a methoxy group, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the compound can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of (3aR,5R,6aS)-5-oxo-octahydropentalen-2-one.
Reduction: Formation of (3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one.
Substitution: Formation of various substituted octahydropentalenones depending on the nucleophile used.
Scientific Research Applications
(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one involves its interaction with specific molecular targets. The methoxy group and the octahydro structure allow the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one
- (3aR,5R,6aS)-5-oxo-octahydropentalen-2-one
- (3aR,5R,6aS)-5-ethoxy-octahydropentalen-2-one
Uniqueness
(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
441016-97-3 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methoxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-6-2-8(10)3-7(6)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
JUZGULRWIIOVOK-UHFFFAOYSA-N |
SMILES |
COC1CC2CC(=O)CC2C1 |
Canonical SMILES |
COC1CC2CC(=O)CC2C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.